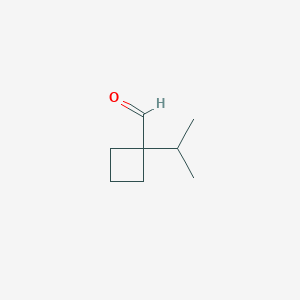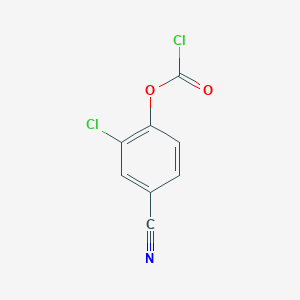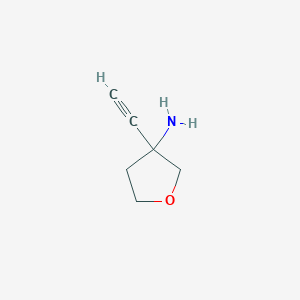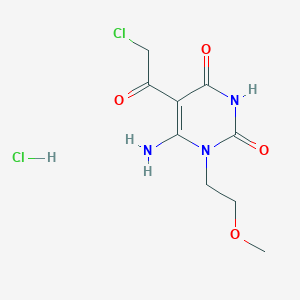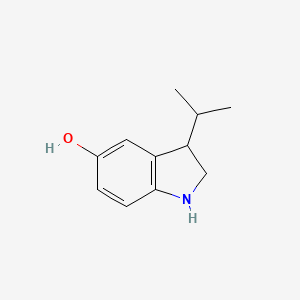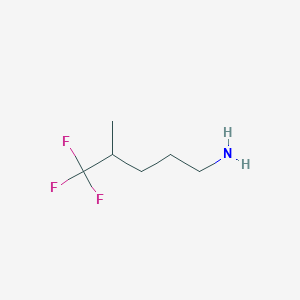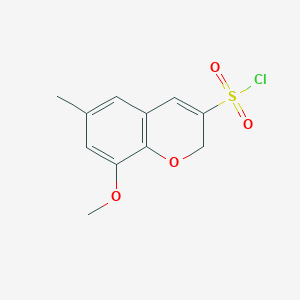
8-methoxy-6-methyl-2H-chromene-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-6-methyl-2H-chromene-3-sulfonyl chloride is a chemical compound with a molecular weight of 274.72 g/mol . This compound is a derivative of chromene, which is an important oxygen heterocycle widely found in natural products, pharmaceutical agents, and biologically relevant molecules . The presence of the sulfonyl chloride group makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-6-methyl-2H-chromene-3-sulfonyl chloride typically involves the functionalization of the parent 2H-chromene structure. One common method includes the sulfonylation of 8-methoxy-6-methyl-2H-chromene using sulfonyl chloride reagents under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-6-methyl-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The chromene ring can undergo oxidation to form chromone derivatives or reduction to form dihydrochromene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-6-methyl-2H-chromene-3-sulfonyl chloride has several applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-methoxy-6-methyl-2H-chromene-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity. The specific molecular targets and pathways involved depend on the nature of the derivative formed and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methoxy-2H-chromene-3-carbaldehyde: A related compound with an aldehyde group instead of a sulfonyl chloride group.
6-Ethoxy-4-oxo-4H-chromene-3-carbaldehyde: Another chromene derivative with an ethoxy group and an aldehyde group.
8-Chloro-4-oxo-4H-chromene-3-carbaldehyde: A chromene derivative with a chloro group and an aldehyde group.
Uniqueness
8-Methoxy-6-methyl-2H-chromene-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and various scientific research applications .
Eigenschaften
Molekularformel |
C11H11ClO4S |
|---|---|
Molekulargewicht |
274.72 g/mol |
IUPAC-Name |
8-methoxy-6-methyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClO4S/c1-7-3-8-5-9(17(12,13)14)6-16-11(8)10(4-7)15-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
IHIOFKPOEQVTDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)OC)OCC(=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


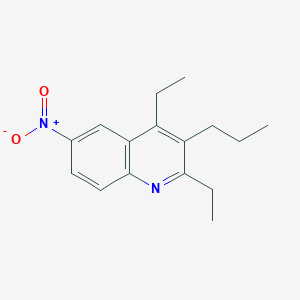



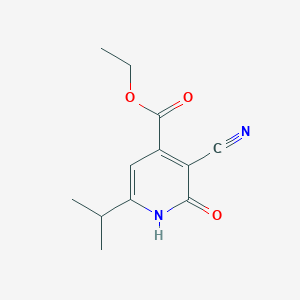

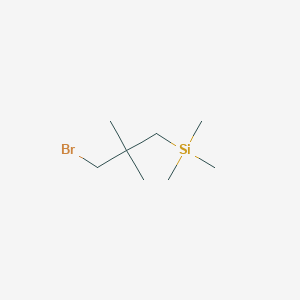
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13206736.png)
